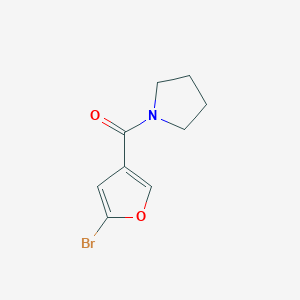
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-2-carboxamides and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has also been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has also been found to have neuroprotective properties by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, which makes it a potential therapeutic agent for cancer treatment. Another advantage is its anti-inflammatory properties, which can be used in the treatment of various inflammatory disorders. However, one limitation of using 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide in lab experiments is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide. One direction is to study its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to study its toxicity and safety profile in animal models. Additionally, further research can be done to optimize the synthesis method of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide and to study its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide involves the reaction of 3-methylfuran-2-carboxylic acid and 2-phenylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and yields 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide as a white solid.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Neurodegenerative disorder research has shown that 3-methyl-N-(2-phenylphenyl)furan-2-carboxamide has neuroprotective properties by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-12-21-17(13)18(20)19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECHQBINHRURNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-phenylphenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)





![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)